molecular formula C10H16N2O5 B1679178 Prolylglutamic acid CAS No. 67644-00-2

Prolylglutamic acid

Cat. No. B1679178
CAS RN: 67644-00-2
M. Wt: 244.24 g/mol
InChI Key: QLROSWPKSBORFJ-BQBZGAKWSA-N
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Description

Polyglutamic acid (PGA) is a polymer of the amino acid glutamic acid (GA). Depending on where the individual monomers connect, PGA can be gamma PGA (poly-γ-glutamic acid, γ-PGA), the form where the peptide bonds are between the amino group of GA and the carboxyl group at the end of the GA side chain, or alpha PGA, the form where the alpha-carboxyl is used to form the peptide bond .


Synthesis Analysis

Gamma PGA is industrially made by fermentation. The biosynthetic process starts with racemerization by RacE, which converts L-glutamate to D-glutamate. A set of genes on an operon then proceed to assemble the molecule and move it out of the bacterial cell . Alpha PGA is industrially made by chemical synthesis, using a ring-opening polymerization reaction . The synthesis of seven macrocyclic analogues of the neuroprotective tripeptide glycyl-l-prolyl-l-glutamic acid (GPE) is described .


Molecular Structure Analysis

Both forms of PGA are linked together by peptide bonds. Because the glutamic acid has a chiral center, both forms of PGA can be made from L-glutamic acid, D-glutamic acid, or a mixture of both . The chemical structure of γ-PGA is [- (CH2-CH2-CO-Glu)-]n .


Chemical Reactions Analysis

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .


Physical And Chemical Properties Analysis

Gamma PGA is non-immunogenic and biodegradable. It hydrolyzes in hot water. Both forms are amphiphilic, water-soluble, and have a negative charge . Polyglutamic acid is highly soluble in water due to the presence of polar functional groups (carboxyl groups) in the glutamic acid units .

Scientific Research Applications

Enzymatic Activity and Protein Hydroxylation

Prolyl hydroxylase, an important enzyme in the hydroxylation of peptidyl proline, involves prolylglutamic acid as a substrate. This enzyme catalyzes the formation of hydroxyproline in collagens, crucial for the structural integrity of collagenous proteins. Research has shown that prolyl hydroxylase can decarboxylate alpha-ketoglutarate in the absence of a peptidyl proline substrate, indicating its versatile enzymatic roles (Counts, Cardinale, & Udenfriend, 1978). Furthermore, the molecular cloning of the alpha-subunit of human prolyl 4-hydroxylase has provided insights into the enzyme's structure and function (Helaakoski et al., 1989).

Biomedical and Biopharmaceutical Applications

Prolylglutamic acid has implications in the development of biopharmaceuticals. For instance, the study of polylysine, a class of polyamino acids, reveals its applications in drug discovery and development, including drug delivery and cancer therapies (Shi et al., 2015). Additionally, the novel prolyl tri/tetra-peptidyl aminopeptidase from Streptomyces mobaraensis, with proline-specific activity, highlights its potential in biochemical applications (Umezawa et al., 2004).

Biopolymer Production and Purification

Gamma-polyglutamic acid (γ-PGA), closely related to prolylglutamic acid, finds extensive use in food, cosmetic, and wastewater treatment industries. Techniques for its recovery and purification from fermentation broths have significant industrial applications (Manocha & Margaritis, 2010). Moreover, the biosynthesis of polyglutamic acid, a biodegradable polyamide, is important for various industrial applications, such as in drug carriers and tissue engineering (Buescher & Margaritis, 2007).

Agricultural and Environmental Applications

In the agricultural sector, proline and related compounds like prolylglutamic acid play a role in improving plant abiotic stress resistance. They are integral in maintaining enzyme and membrane integrity under stressful conditions like drought and salinity (Ashraf & Foolad, 2007)

Future Directions

Poly-γ-glutamic acid (γ-PGA) is a chiral biopolymer composed of either l-glutamic acid or d-glutamic acid or both monomers in different ratios and repeating frequency. It is biodegradable, water-soluble, environmentally friendly, and edible, and has versatile industrial applications . Glypromate® (glycyl-l-prolyl-l-glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases .

properties

IUPAC Name

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLROSWPKSBORFJ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987011
Record name N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prolylglutamic acid

CAS RN

67644-00-2
Record name L-Prolyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67644-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067644002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
W Kubacka, RA Scanlan - Journal of agricultural and food …, 1984 - ACS Publications
… The purpose of this study was to determine the nitrosation kinetics of four dipeptides that are N terminal in proline: prolylglycine, prolylglutamic acid, prolylhydroxyproline, and …
Number of citations: 2 pubs.acs.org
JW Goodman, DE Nitecki, IM Stoltenberg - Biochemistry, 1968 - ACS Publications
… converted to A-trifluoroacetyl-L-prolylglutamic acid dimethyl esters and analyzed on … isomers of A-trifluoroacetyl-L-prolylglutamic acid dimethyl ester were 10.7 and 12.0 min, respectively…
Number of citations: 39 pubs.acs.org
DW Woolley - Journal of Biological Chemistry, 1948 - Elsevier
Although the structure of strepogenin is not known, some evidence indicates that this peptide-like growth factor is a derivative of glutamic acid (1, 2). Because the evidence on this point …
Number of citations: 94 www.sciencedirect.com
W Wang, G Liu, K Yamashita, M Manabe… - Clinical Chemistry and …, 2004 - degruyter.com
The effect of various amino acids and MnCl 2 on prolinase activity in erythrocyte lysates from a healthy individual and a patient with prolidase deficiency was investigated. A …
Number of citations: 9 www.degruyter.com
W Kubacka, LM Libbey, RA Scanlan - Journal of agricultural and …, 1984 - ACS Publications
… The purpose of this study was to determine the nitrosation kinetics of four dipeptides that are N terminal in proline: prolylglycine, prolylglutamic acid, prolylhydroxyproline, and …
Number of citations: 15 pubs.acs.org
TA Gudasheva, NI Vasilevich… - Pharmaceutical …, 1996 - academia.edu
Among the proline-containing compounds possessing nootropic properties, the maximum activity was observed for the ethy i ester of N-pheny lacety lproly Iglycine [6]. In this paper we …
Number of citations: 16 www.academia.edu
GE Roelants, JW Goodman - Biochemistry, 1968 - ACS Publications
… The hydrolyzed polypeptide was treated with IV-trifluoracetyl-L-prolyl chloride to form N-trifluoracetyl-L-prolylglutamic acid dimethyl esters and analyzed on a Varían Aerograph 1200, …
Number of citations: 48 pubs.acs.org
M Uramatsu, G Liu, S Uramatsu, M Zhang, W Wang… - Clinica chimica acta, 2007 - Elsevier
BACKGROUND: Prolidase and prolinase activity is known to be enhanced significantly in some diseases. Recently, the effect of amino acids on prolidase and prolinase activity in …
Number of citations: 7 www.sciencedirect.com
GC Stelakatos - Journal of the American Chemical Society, 1961 - ACS Publications
Although typical optically active N-acyl, ie, N-acetyl or N-benzoyl, derivatives of-amino acids are rapidly racemized by acetic anhydride at room temperature, the initially levorotatory …
Number of citations: 7 pubs.acs.org
VM Joshi, PV Devarajan - Drug delivery and translational research, 2014 - Springer
Primaquine phosphate is a drug of choice for the treatment of malarial relapse. However, poor drug concentration in the hepatocytes and dose-related toxicity pose severe limitations. …
Number of citations: 17 link.springer.com

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